molecular formula C30H31N3O3 B2858233 N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide CAS No. 872843-50-0

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide

Cat. No.: B2858233
CAS No.: 872843-50-0
M. Wt: 481.596
InChI Key: LNDYLQNHVUJKHA-UHFFFAOYSA-N
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Description

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide is a versatile chemical compound extensively studied in scientific research. With its complex structure and diverse properties, it holds great promise for applications in various fields, including drug synthesis, material science, and biochemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide typically involves multiple steps. One common method includes the reaction of indole derivatives with diethylamino compounds under controlled conditions. The reaction is often catalyzed by specific reagents to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process often includes purification steps such as recrystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. Reaction conditions such as temperature, pressure, and solvent choice are crucial for the successful completion of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.

Scientific Research Applications

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of advanced materials and as a catalyst in various chemical processes

Mechanism of Action

The mechanism of action of N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Dibenzyl-2-{1-[2-(4-morpholinyl)-2-oxoethyl]-1H-indol-3-yl}-2-oxoacetamide
  • N,N-Dibenzyl-2-[2-(2-phenylethyl)-1H-indol-3-yl]ethanamine

Uniqueness

N,N-dibenzyl-2-{1-[(diethylcarbamoyl)methyl]-1H-indol-3-yl}-2-oxoacetamide is unique due to its specific structural features and diverse chemical properties.

Properties

IUPAC Name

N,N-dibenzyl-2-[1-[2-(diethylamino)-2-oxoethyl]indol-3-yl]-2-oxoacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N3O3/c1-3-31(4-2)28(34)22-32-21-26(25-17-11-12-18-27(25)32)29(35)30(36)33(19-23-13-7-5-8-14-23)20-24-15-9-6-10-16-24/h5-18,21H,3-4,19-20,22H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNDYLQNHVUJKHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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